4-(2-Methyl-4-thiazolyl)thiobenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2S2 |
|---|---|
Molecular Weight |
234.3 g/mol |
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzenecarbothioamide |
InChI |
InChI=1S/C11H10N2S2/c1-7-13-10(6-15-7)8-2-4-9(5-3-8)11(12)14/h2-6H,1H3,(H2,12,14) |
InChI Key |
JKTLVEXJTGKQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=S)N |
Origin of Product |
United States |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Dissection of Structural Determinants for Biological Activity
The presence and position of substituents on the thiazole (B1198619) ring are known to significantly modulate biological activity. In the case of 4-(2-Methyl-4-thiazolyl)thiobenzamide , the methyl group at the 2-position of the thiazole ring is a key feature. Research on related thiazole-containing compounds has shown that such substitutions can influence the molecule's potency and metabolic stability. For instance, in a series of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, which are structurally similar to the compound of interest, the 2-methylthiazole (B1294427) moiety was a common structural element in compounds evaluated for anticancer activity. bohrium.com The methyl group can impact the electronic properties of the thiazole ring and may also provide a crucial steric interaction within a biological target's binding site.
The replacement of an amide's carbonyl oxygen with a sulfur atom to form a thioamide is a common strategy in medicinal chemistry to alter a compound's properties. The thioamide group in This compound is expected to have a profound effect on its potency and selectivity. Thioamides are known to be better hydrogen bond donors and can exhibit different electronic and steric profiles compared to their amide counterparts. This can lead to altered binding interactions with target proteins. For example, the instability of thiobenzamide (B147508) in certain chemical environments highlights the reactivity of this functional group, which can also translate to its interactions in a biological system. tandfonline.comkuey.netjneonatalsurg.com
Establishment of Comprehensive SAR Profiles Across Diverse Biological Endpoints
While specific SAR data for This compound is not extensively documented in publicly available literature, general principles from related thiazole derivatives can be extrapolated. For instance, studies on other 2,4-disubstituted thiazoles have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.netrsc.org The development of a comprehensive SAR profile would require the synthesis and biological evaluation of a library of analogs of This compound , with systematic modifications at the thiazole ring, the phenyl ring, and the thioamide group.
Interactive Table: Hypothetical SAR Data for Analogs of this compound (Note: The following data is illustrative and not based on experimental results for the specific compound)
| Compound ID | R1 (on Thiazole) | R2 (on Phenyl) | Biological Activity (IC50, µM) |
|---|---|---|---|
| Parent | 2-CH₃ | H | [Hypothetical Value] |
| Analog 1 | H | H | [Hypothetical Value] |
| Analog 2 | 2-CH₃ | 4-Cl | [Hypothetical Value] |
| Analog 3 | 2-CH₃ | 4-OCH₃ | [Hypothetical Value] |
Mechanistic Elucidation of Biological Action at the Molecular and Cellular Levels
Identification and Characterization of Putative Molecular Targets
The structural components of 4-(2-Methyl-4-thiazolyl)thiobenzamide suggest several potential interactions with biological macromolecules.
Derivatives of both thiazole (B1198619) and thiobenzamide (B147508) have been documented as inhibitors of various enzymes. This suggests that this compound could exhibit a similar inhibitory profile.
Cyclooxygenase-2 (COX-2) and 15-Lipoxygenase (15-LOX): Hybrid molecules containing both benzimidazole (B57391) and thiazole structures have demonstrated potent dual inhibition of COX-2 and 15-LOX enzymes. nih.gov For instance, certain benzimidazole-thiazole hybrids display significant COX-2 inhibition with IC50 values in the nanomolar range and considerable selectivity. nih.gov This raises the possibility that the thiazole component of this compound could contribute to anti-inflammatory activity through the inhibition of these key enzymes in the arachidonic acid cascade.
Topoisomerase-II: Certain derivatives of podophyllotoxin (B1678966) that incorporate a thiazole amino group have been synthesized and identified as inhibitors of topoisomerase-II. nih.gov These compounds were found to induce DNA double-strand breaks, leading to cell cycle arrest and demonstrating potential as anticancer agents. nih.gov This suggests that the thiazole moiety could potentially mediate interactions with this essential enzyme.
Inducible Nitric Oxide Synthase (iNOS): Novel thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azole derivatives have been investigated as potential inhibitors of iNOS. nih.gov Virtual screening studies indicated that these compounds could bind to the active site of iNOS, potentially reducing the synthesis of nitric oxide, a key mediator in inflammatory processes. nih.gov
Drug-Metabolizing Enzymes: Thiobenzamide, a core component of the target molecule, has been shown to affect liver drug-metabolizing systems. Studies have indicated that thiobenzamide can decrease the content of cytochrome P-450 and the activity of several monooxygenases while increasing some phase II reactions. nih.gov
| Enzyme Target | Observed Effect in Related Compounds | Potential Implication for this compound | Reference |
| Cyclooxygenase-2 (COX-2) | Inhibition by benzimidazole-thiazole hybrids | Anti-inflammatory activity | nih.gov |
| 15-Lipoxygenase (15-LOX) | Inhibition by benzimidazole-thiazole hybrids | Anti-inflammatory activity | nih.gov |
| Topoisomerase-II | Inhibition by 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxins | Anticancer potential | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition by thiazolyl-carbonyl-thiosemicarbazides | Anti-inflammatory activity | nih.gov |
| Cytochrome P-450 | Decreased content and activity by thiobenzamide | Alteration of drug metabolism | nih.gov |
While direct evidence is lacking for this compound, the thiazole ring is a component of ligands for various receptors.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Thiazolidinedione derivatives are known to bind and activate PPARγ, which enhances insulin (B600854) sensitivity. nih.gov The synthesis of 5-{4-[2-(methyl-p-substituted phenylamino) ethoxy] benzyl} thiazolidine-2,4-diones has been explored to develop novel PPARγ activators. nih.gov
The potential for this compound to interfere with protein-protein interactions remains a theoretical possibility that would require dedicated experimental investigation.
Analysis of Cellular Mode of Action
Based on the potential molecular targets, the cellular effects of this compound can be hypothesized.
Given the antimicrobial and antifungal activities reported for various thiazole derivatives, it is plausible that this compound could interfere with essential metabolic pathways in microorganisms. nih.gov However, specific pathways have not been identified.
Cell Cycle Arrest: As noted with topoisomerase-II inhibitors containing a thiazole moiety, a potential cellular effect could be the induction of cell cycle arrest, particularly in the G2/M phase, in cancer cell lines. nih.gov This is often a consequence of DNA damage response pathways being activated.
Inflammatory Signaling: By potentially inhibiting enzymes like COX-2, 15-LOX, and iNOS, the compound could modulate inflammatory signaling cascades, leading to a reduction in the production of pro-inflammatory mediators. nih.govnih.gov
Adaptive Response in Liver Cells: The observed effects of thiobenzamide on liver enzymes suggest that it may induce an adaptive response in hepatocytes, which could have implications for its long-term cellular effects. nih.gov
| Cellular Process | Potential Effect | Underlying Molecular Mechanism (Hypothesized) | Reference |
| Cell Cycle Progression | Arrest at G2/M phase | Inhibition of Topoisomerase-II, leading to DNA damage response | nih.gov |
| Inflammation | Reduction of pro-inflammatory mediators | Inhibition of COX-2, 15-LOX, and iNOS | nih.govnih.gov |
| Drug Metabolism | Altered metabolism of xenobiotics | Modulation of cytochrome P-450 and phase II enzymes | nih.gov |
Investigation of Prodrug Activation Pathways (e.g., analogous to ethionamide (B1671405) activation by EthA)
This line of inquiry would have investigated whether this compound functions as a prodrug, requiring enzymatic activation to exert its biological effect. An analogy was drawn to the antitubercular drug ethionamide, which is activated by the monooxygenase EthA in Mycobacterium tuberculosis. Research in this area would typically involve metabolism studies using relevant enzyme systems or whole-cell assays to identify activating enzymes and the resulting active metabolite.
Biophysical and Biochemical Characterization of Target Interactions
This section would have focused on the direct interaction of the putative active form of this compound with its molecular target.
Determination of Binding Affinities and Kinetics (e.g., ITC, SPR)
Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard methods for quantifying the binding affinity (KD), and the association (kon) and dissociation (koff) rates of a ligand-target interaction. This data is fundamental to understanding the potency and duration of a compound's effect.
Structural Biology Approaches: X-ray Crystallography and Cryo-EM of Ligand-Target Complexes
To visualize the interaction at an atomic level, X-ray crystallography or cryo-electron microscopy (cryo-EM) would be employed. These powerful techniques can reveal the precise binding mode of a ligand within its target protein, guiding further structure-based drug design and optimization.
Enzymatic Assays for Kinetic Mechanism Determination
If the target of this compound were an enzyme, a series of enzymatic assays would be conducted. These studies would determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and provide key kinetic parameters such as the inhibition constant (Ki).
The absence of any published research or patents for "this compound" prevents the compilation of the requested detailed article. The scientific community has not yet reported on the synthesis, biological activity, or mechanistic properties of this specific molecule in the public domain. Therefore, no data tables or detailed research findings can be generated as per the user's request.
Preclinical Efficacy and Selectivity Assessments in Relevant in Vitro and Ex Vivo Models
Antimycobacterial Efficacy
No data is available regarding the in vitro growth inhibition of Mycobacterium tuberculosis (H37Rv and drug-resistant strains) by "4-(2-Methyl-4-thiazolyl)thiobenzamide."
Information on the activity of "this compound" against other atypical mycobacteria could not be found.
There is no available data on the intracellular efficacy of "this compound" in mycobacteria-infected macrophage models.
Antifungal Efficacy
No studies on the in vitro susceptibility of clinically relevant fungal pathogens to "this compound" were identified.
There is no information available concerning the evaluation of "this compound" against azole-resistant fungal isolates.
Table of Compounds
Based on a comprehensive search of available scientific literature, there is currently no specific published data on the in vitro anti-inflammatory, antioxidant, or cholinesterase inhibitory activities of the chemical compound this compound.
Therefore, the requested article with the specified preclinical efficacy and selectivity assessments cannot be generated at this time. The strict requirement to focus solely on "this compound" and the lack of research findings for this particular compound within the specified biological contexts prevent the creation of the outlined content.
Further research would be required to evaluate the potential biological activities of this specific compound in the areas of inflammation, oxidative stress, and cholinesterase inhibition.
Mechanisms of Antimicrobial Resistance and Strategies for Overcoming Resistance
Molecular Basis of Intrinsic and Acquired Resistance Mechanisms
Resistance to antimicrobial compounds can arise from spontaneous mutations in the bacterial chromosome or through the acquisition of resistance-conferring genes from other microorganisms via horizontal gene transfer.
A primary mechanism of resistance involves alterations in the molecular target of a drug, which prevents or reduces the drug's binding affinity and subsequent inhibitory effect. For many antimicrobial agents, this is a common route to high-level resistance. For instance, resistance to fluoroquinolones frequently arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, the primary targets of this class of antibiotics. Similarly, resistance to rifampicin (B610482) in Mycobacterium tuberculosis is most commonly associated with mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.
While the specific molecular target of 4-(2-Methyl-4-thiazolyl)thiobenzamide is not extensively characterized in publicly available literature, it is plausible that resistance could emerge through mutations in its yet-to-be-identified target protein. The selection pressure exerted by the compound would favor the survival and proliferation of bacteria harboring mutations that alter the target's structure, thereby diminishing the compound's efficacy.
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. The overexpression of these pumps can lead to a significant decrease in the intracellular concentration of a drug, preventing it from reaching its target at an effective concentration. This mechanism is a major contributor to multidrug resistance (MDR) in many pathogenic bacteria.
In Pseudomonas aeruginosa, a notorious opportunistic pathogen, efflux pumps such as the MexAB-OprM system are known to contribute to its intrinsic resistance to a broad spectrum of antibiotics and other antimicrobial agents. It is conceivable that this compound could be a substrate for one or more bacterial efflux pumps. Consequently, mutations in the regulatory genes that control the expression of these pumps, leading to their upregulation, could confer resistance to this compound.
Table 1: Examples of Efflux Pumps and Their Role in Antimicrobial Resistance
| Efflux Pump System | Organism | Substrates | Resistance Phenotype |
| MexAB-OprM | Pseudomonas aeruginosa | β-lactams, fluoroquinolones, macrolides, organic solvents | Intrinsic and acquired multidrug resistance |
| AcrAB-TolC | Escherichia coli | Tetracycline, chloramphenicol, fluoroquinolones, β-lactams | Multidrug resistance |
| MmpS5-MmpL5 | Mycobacterium smegmatis | Various drugs | Drug efflux and resistance |
This table provides illustrative examples of well-characterized efflux pump systems and is not exhaustive.
Some antimicrobial agents are administered as inactive prodrugs that require enzymatic activation within the bacterial cell to exert their therapeutic effect. A classic example is the antitubercular drug isoniazid (B1672263), which is activated by the mycobacterial catalase-peroxidase enzyme KatG. Mutations in the katG gene that result in a loss or reduction of enzyme activity are a primary mechanism of isoniazid resistance.
Thioamides, a class of compounds structurally related to this compound, often function as prodrugs. For instance, ethionamide (B1671405) requires activation by the monooxygenase EthA in Mycobacterium tuberculosis. Resistance to ethionamide can arise from mutations in the ethA gene. If this compound were to act as a prodrug, mutations in the gene encoding its activating enzyme would represent a predictable pathway to resistance.
Strategies for Overcoming Resistance
The growing threat of antimicrobial resistance necessitates the development of innovative strategies to restore or preserve the activity of existing and novel antimicrobial agents.
One approach to combat resistance is the rational design of new analogues that can evade or overcome specific resistance mechanisms. This can involve modifying the chemical structure of the parent compound to:
Increase affinity for the mutated target: By understanding the structural changes in a resistant target, medicinal chemists can design new molecules that can still bind effectively.
Evade efflux pump recognition: Altering the physicochemical properties of a compound can reduce its recognition and transport by efflux pumps.
Bypass the need for enzymatic activation: If resistance is due to impaired prodrug activation, designing a directly active analogue can circumvent this mechanism.
For a compound like this compound, once resistance mechanisms are identified, medicinal chemistry efforts could focus on developing second-generation compounds with improved activity against resistant strains.
Combining antimicrobial agents with different mechanisms of action is a well-established strategy to enhance efficacy and reduce the likelihood of resistance emergence. This approach can be synergistic, where the combined effect of the two drugs is greater than the sum of their individual effects.
For example, β-lactam antibiotics are often co-administered with β-lactamase inhibitors. The inhibitor protects the β-lactam from enzymatic degradation, allowing it to reach its target, the penicillin-binding proteins (PBPs). Similarly, if this compound is found to be susceptible to efflux, it could be co-administered with an efflux pump inhibitor (EPI). EPIs are compounds that block the activity of efflux pumps, thereby increasing the intracellular concentration and restoring the activity of the antimicrobial agent.
Table 2: Potential Combination Therapy Strategies
| Antimicrobial Agent | Partner Compound | Rationale for Combination |
| This compound | Efflux Pump Inhibitor (EPI) | To block efflux and increase intracellular concentration of the thiobenzamide (B147508). |
| This compound | A drug with a different cellular target | To create a synergistic effect and reduce the probability of simultaneous resistance development. |
| This compound | An agent that increases cell wall permeability | To enhance the uptake of the thiobenzamide into the bacterial cell. |
This table presents theoretical combination strategies that could be explored.
Development of Modulators for Resistance Mechanisms
Information regarding the development of this compound as a modulator for resistance mechanisms is not available in the reviewed scientific literature. Research on this specific compound's ability to counteract antimicrobial resistance has not been published.
Table 1: Research Findings on this compound as a Resistance Modulator
| Study Aspect | Findings |
| Mechanism of Action | No data available. |
| Targeted Resistance Mechanisms | No data available. |
| In Vitro Efficacy | No data available. |
| In Vivo Efficacy | No data available. |
| Synergy with Antibiotics | No data available. |
Future Directions and Emerging Research Perspectives
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully elucidate the biological impact of 4-(2-Methyl-4-thiazolyl)thiobenzamide, future research will increasingly rely on the integration of multi-omics data. nih.gov This holistic approach, which combines datasets from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for understanding the compound's mechanism of action from the genetic level to the functional outcome. nih.govscilit.com By analyzing the flow of information across these different biological layers, researchers can build comprehensive models of the drug's effects on cellular pathways and networks. nih.gov
The application of computational methods like Multi-Omics Factor Analysis (MOFA) can distill high-dimensional data into a few key factors that capture the main sources of variation, providing clearer insights into the compound's influence. nih.gov This strategy is particularly valuable for deciphering the complex pathophysiology of diseases, allowing for a more nuanced understanding than is possible with single-omics analysis alone. scilit.comnih.gov Integrated multi-omics approaches can help bridge the gap from genotype to phenotype, revealing not only the primary targets of this compound but also its off-target effects and the downstream consequences of its activity. nih.gov This comprehensive view is essential for identifying predictive biomarkers of response and for understanding the molecular basis of potential efficacy.
Table 1: Potential Applications of Multi-Omics Data in this compound Research
| Omics Type | Data Generated | Potential Insights for this compound |
| Genomics | DNA sequence, copy number variations (CNVs), single nucleotide polymorphisms (SNPs) | Identification of genetic markers that predict sensitivity or resistance to the compound. nih.gov |
| Transcriptomics | mRNA and microRNA expression levels | Understanding how the compound alters gene expression profiles and identifying key signaling pathways modulated by the drug. nih.gov |
| Proteomics | Protein expression levels and post-translational modifications | Pinpointing the direct protein targets of the compound and observing its impact on protein-protein interaction networks. nih.govscilit.com |
| Metabolomics | Levels of small-molecule metabolites | Assessing the functional impact of the compound on cellular metabolism and identifying metabolic biomarkers of drug activity. nih.gov |
Rational Design of Multi-Targeted Ligands Based on this compound Scaffold
Given the complexity of many diseases, therapeutic agents that modulate a single target often have limited efficacy. nih.gov This has led to a growing interest in the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov The this compound scaffold represents a promising starting point for the rational design of such MTDLs. Its chemical structure offers multiple points for modification, allowing medicinal chemists to systematically alter its properties to achieve a desired polypharmacological profile.
The process of designing MTDLs involves the careful selection of a target combination, followed by lead generation and optimization. nih.gov Structural information from related compounds, such as N-(thiazol-2-yl)-benzamide analogs, demonstrates that even minor changes to the thiazole (B1198619) or phenyl rings can significantly alter biological activity, highlighting the tunability of this scaffold. nih.gov By employing various design strategies, researchers can create new molecules that retain the core activity of the parent compound while introducing new interactions with other relevant targets. This approach may lead to enhanced therapeutic efficacy and a better safety profile compared to single-target agents or combination therapies. nih.gov
Table 2: Strategies for Rational Design of Multi-Targeted Ligands
| Design Strategy | Description | Application to the this compound Scaffold |
| Pharmacophore Merging | Combining the key structural features of two or more different ligands into a single molecule. | Integrating features of another known ligand into the thiobenzamide (B147508) or methyl-thiazolyl moieties. |
| Fragment-based Linking | Identifying fragments that bind to different targets and linking them together with a chemical spacer. | Using the this compound core as a primary fragment and linking it to another fragment known to bind a secondary target. |
| Privileged Structure-based Design | Utilizing a core chemical scaffold that is known to bind to multiple receptor types. | Modifying the periphery of the this compound scaffold to engage with different targets while maintaining the core structure. |
Application of Artificial Intelligence and Machine Learning in Compound Optimization
The optimization of lead compounds like this compound is a resource-intensive process that can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). frontiersin.org These computational tools can analyze vast datasets to identify complex relationships between chemical structure and biological activity, guiding the design of more potent and selective analogs.
Table 3: AI and Machine Learning Models for Compound Optimization
| AI/ML Model Type | Application in Drug Discovery | Relevance for this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of a chemical based on its molecular structure. | To predict the potency of new analogs and guide structural modifications. |
| Generative Models (e.g., GANs, VAEs) | Designs novel molecular structures with desired properties. | To create new derivatives of the scaffold with improved multi-target profiles or better pharmacokinetic properties. |
| Predictive ADMET Models | Forecasts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | To virtually screen new designs for favorable drug-like properties before synthesis. |
| Network-based Approaches | Analyzes the interaction of compounds within biological networks. | To predict the polypharmacological effects of MTDLs based on the scaffold and identify potential synergies. |
Development of Novel Delivery Systems for Enhanced Therapeutic Efficacy
The therapeutic effectiveness of a compound is determined not only by its intrinsic activity but also by its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Novel drug delivery systems (DDS) offer a promising avenue for enhancing the therapeutic efficacy of this compound by overcoming challenges such as poor solubility, limited stability, and off-target distribution. nih.govmdpi.com
A variety of advanced delivery platforms could be adapted for this compound. mdpi.com Lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), can encapsulate hydrophobic drugs, improving their bioavailability and protecting them from premature degradation. mdpi.com Polymeric micelles, which are self-assembling nanostructures, can also be used to solubilize poorly water-soluble compounds and can be engineered for targeted delivery to specific tissues or cells. acmgloballab.com For sustained-release applications, biodegradable hydrogels could provide a depot from which the drug is slowly released over time, maintaining a steady therapeutic concentration and reducing the need for frequent administration. nih.gov By leveraging these novel delivery technologies, the therapeutic window of this compound and its derivatives could be significantly widened, leading to more effective and better-tolerated treatments. nih.gov
Table 4: Potential Novel Delivery Systems for this compound
| Delivery System | Description | Potential Advantages |
| Lipid-based Nanocarriers (e.g., Liposomes, SLNs) | Vesicular systems composed of lipids that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com | Enhanced drug stability, improved solubility, potential for targeted delivery. nih.gov |
| Polymeric Micelles | Self-assembled core-shell nanostructures formed by amphiphilic block copolymers in aqueous solution. acmgloballab.com | Increased solubility of hydrophobic drugs, prolonged circulation time, passive targeting to tumor tissues (EPR effect). |
| Polymer-lipid hybrid nanoparticles (PLNs) | Nanoparticles that combine the structural advantages of polymeric nanoparticles and lipid-based carriers. mdpi.com | High drug loading capacity, controlled release kinetics, improved stability. |
| Hydrogels | Three-dimensional networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. nih.gov | Sustained and controlled drug release, biocompatibility, potential for localized delivery. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-Methyl-4-thiazolyl)thiobenzamide, and how do their efficiencies compare?
- Methodological Answer: Two primary synthetic pathways are documented:
- Suzuki-Miyaura Coupling : A 5-step process involving palladium-catalyzed coupling of a dioxaborolane precursor with a thiazole bromide, yielding 17% total yield .
- Hantzsch Condensation : A 6-step thiobenzamide reaction with α-bromoketones, yielding 25% total yield with simpler purification and cost-effective reagents .
- Recommendation : The Hantzsch method is preferable for higher yield and scalability, though the Suzuki route may offer specificity for complex derivatives.
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy : Critical for structural elucidation of intermediates and final products (e.g., confirming spiro-thiazole formation via H and C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Used to verify intermediates such as thio-xaphosphenate and dimerization products during 1,2,4-thiadiazole synthesis .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, as thiobenzamide derivatives can undergo reversible dissociation under heat .
Q. How does this compound participate in heterocyclic compound synthesis?
- Methodological Answer: It reacts with α-bromoketones (e.g., 1,3-dichloroacetone) via Hantzsch condensation to form thiazole cores, a key step in generating bioactive molecules like spiro-thiazoles . Thiobenzamide also serves as a precursor in radical-mediated dimerization reactions for 1,2,4-thiadiazoles using tert-butyl hydroperoxide (TBHP) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer:
- Reagent Selection : Use ionic liquids like [DBUH][OAc] to catalyze thiobenzamide formation from nitriles at room temperature, reducing side reactions .
- By-Product Management : Employ column-free purification for 1,2,4-thiadiazoles by leveraging spontaneous cycloreversion of intermediates .
- Yield Enhancement : Modify oxidation conditions (e.g., oxygen bubbling at 105°C) to improve benzoic acid precursor synthesis, as demonstrated in adamantyl-phenyl thiazole synthesis .
Q. What are the key intermediates in the metabolic degradation of this compound, and how do they influence its stability?
- Methodological Answer:
- Thiobenzamide S-Oxide : Detected during microbial degradation by Ralstonia pickettii TA, this intermediate is prone to further oxidation or spontaneous cyclization .
- Benzonitrile : A terminal metabolite indicating sulfur elimination, which may correlate with reduced bioactivity .
- Stability Strategy : Monitor oxygen exposure during degradation studies to prevent artifact formation (e.g., 3,5-dimethyl-1,2,4-thiadiazole from thioacetamide) .
Q. How can contradictory data on metabolic intermediates be resolved in thiobenzamide derivative studies?
- Methodological Answer:
- Analytical Cross-Validation : Use LC-MS/MS to differentiate between enzymatic products (e.g., benzamide) and abiotic by-products (e.g., benzonitrile) .
- Conditional Replication : Vary experimental parameters (e.g., aerobic vs. anaerobic conditions) to isolate enzyme-specific pathways versus spontaneous reactions .
- Enzyme Inhibition Studies : Apply monooxygenase inhibitors to confirm the role of ethionamide monooxygenase in S-oxide formation .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer:
- Target Identification : Screen against mGluR5 receptors using radioligand binding assays, as structurally related thiazoles (e.g., MTEP) show dose-dependent receptor occupancy .
- Antimicrobial Testing : Assess spiro-thiazole derivatives (from pyrrolobenzoxazinetrione reactions) against Gram-positive bacteria and fungi via agar diffusion assays .
- Mechanistic Profiling : Utilize in vitro models to study antiplatelet or anticancer effects, referencing patented isoxazolmethylthio derivatives with similar scaffolds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported metabolic pathways of thiobenzamide derivatives?
- Methodological Answer:
- Source Comparison : Differentiate between microbial (e.g., Ralstonia) and mammalian metabolic studies, as pathways may vary .
- Intermediate Trapping : Use stabilizing agents (e.g., glutathione) to capture reactive intermediates like S-oxides before spontaneous degradation .
- Isotopic Labeling : Track sulfur atoms via S-thiobenzamide to distinguish enzymatic vs. non-enzymatic transformation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
